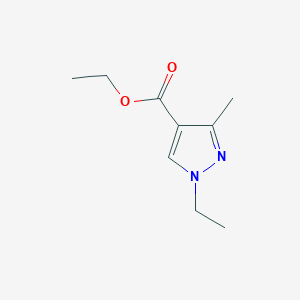

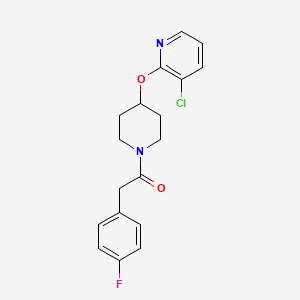

ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 1H-pyrazole-4-carboxylate is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . It acts as an intermediate in organic synthesis .

Synthesis Analysis

The synthesis of pyrazole derivatives involves condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . Another synthesis method involves the reaction of dialkyl azodicarboxylates with substituted propargylamines .Molecular Structure Analysis

The molecular structure of ethyl 1H-pyrazole-4-carboxylate consists of a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Pyrazole molecules also exhibit anticancer, anti-inflammatory, antidepressant, anticonvulsant, and anti-HIV properties .Physical And Chemical Properties Analysis

Ethyl 1H-pyrazole-4-carboxylate appears as white to cream or pale yellow crystals or powder . Its molecular weight is 140.1399 .科学的研究の応用

Synthesis and Characterization

- Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate and its derivatives have been extensively studied for their synthesis and characterization. For instance, a study focused on the synthesis, spectroscopic analysis, and single crystal X-ray structural analysis of a related compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. This research highlighted the significance of pyrazole esters in structural chemistry and their potential applications in various fields (Viveka et al., 2016).

Crystal Structure Analysis

- Research on pyrazole derivatives includes the investigation of their crystal structure. One study explored the crystal structure, Hirshfeld surface analysis, and antioxidant properties of a novel pyrazole derivative, showcasing the diverse applications of these compounds in materials science and pharmacology (Naveen et al., 2021).

Regioselective Synthesis

- The regioselective synthesis of pyrazole derivatives is a critical area of research. A study described the synthesis of new compounds, ethyl 1-aroyllaroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates, through regioselective acylation and alkylation, demonstrating the compound's versatility in organic synthesis (Wen et al., 2005).

Application in Organic Synthesis

- This compound is used in organic synthesis, as seen in the synthesis of a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates. This study highlighted the methodological advancements in organic synthesis, particularly in achieving high yields and regioselectivity (Machado et al., 2011).

Chemical Properties and Interactions

- Understanding the chemical properties and interactions of this compound is crucial for its applications. Research on ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a related compound, provided insights into its selective cyclocondensation and potential for further chemical transformations (Lebedˈ et al., 2012).

Alkylation Studies

- The study of alkylation in pyrazole derivatives, such as ethyl 1H-pyrazole-3-carboxylate, has revealed interesting aspects of chemical reactivity and potential applications in developing new compounds (Wright et al., 2018).

Industrial Applications

- This compound derivatives have found use in industrial applications, particularly in the synthesis of insecticides and other agrochemical products. A study on the synthesis of 3-Methyl-1H-pyrazole-4-carboxylic Acid and 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid demonstrates this application (Xiao-qiang, 2007).

Spectral Investigations

- Spectral investigations of pyrazole derivatives provide insights into their structural and electronic properties, as seen in the study of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. These studies are crucial for understanding the compound's potential applications in various scientific fields (Viveka et al., 2016).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes serious eye irritation and may cause respiratory irritation . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

将来の方向性

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

特性

IUPAC Name |

ethyl 1-ethyl-3-methylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-11-6-8(7(3)10-11)9(12)13-5-2/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVRCMCUXKFZVGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B2477103.png)

![5-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2477104.png)

![4-(Dimethylsulfamoyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2477105.png)

![N-(furan-2-ylmethyl)-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2477109.png)

![2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile hydrochloride](/img/structure/B2477116.png)

![6-Tert-butyl-2-[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2477120.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2477123.png)